Bradykinin Antagonist

Receptor Pharmacology GPCR Antagonism Binding Assay

Icatibant (HOE-140) is the definitive bradykinin B2 receptor antagonist for translational research. Unlike B1 antagonists (des-Arg9-[Leu8]-BK) or non-peptide B2 antagonists (Bradyzide) with species selectivity, its peptidase-resistant structure ensures reproducible human-relevant data (IC50 1.07 nM). Validated in human vasculature (~80% BK inhibition) and clinical HAE trials (6× faster relief vs tranexamic acid). Use as a reference standard for binding/functional assays, ex vivo tissue baths, isolated vessel studies, and primary cell cultures. Not interchangeable with generic B2 antagonists.

Molecular Formula C136H202N40O26
Molecular Weight 2813.3 g/mol
Cat. No. B1256924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin Antagonist
SynonymsB201 peptide
NSC 710295
NSC-710295
SUIM-(Darg-Arg-Pro-Hyp-Gly-Igl-Ser-Digl-Oic-Arg)2
Molecular FormulaC136H202N40O26
Molecular Weight2813.3 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=N)CCCCCCC(=N)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N9CCCC9C(=O)N1CC(CC1C(=O)NCC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)NC(CO)C(=O)NC(C1CC2=CC=CC=C2C1)C(=O)N1C2CCCCC2CC1C(=O)NC(CCCNC(=N)N)C(=O)O)O)O)C(=O)NC(CCCNC(=N)N)C(=O)O
InChIInChI=1S/C136H202N40O26/c137-105(159-89(35-17-47-151-131(139)140)113(183)161-91(37-19-49-153-133(143)144)123(193)171-53-23-43-99(171)125(195)173-69-87(179)65-101(173)117(187)157-67-107(181)167-109(83-55-73-25-5-6-26-74(73)56-83)121(191)165-95(71-177)115(185)169-111(85-59-77-29-9-10-30-78(77)60-85)127(197)175-97-41-15-13-33-81(97)63-103(175)119(189)163-93(129(199)200)39-21-51-155-135(147)148)45-3-1-2-4-46-106(138)160-90(36-18-48-152-132(141)142)114(184)162-92(38-20-50-154-134(145)146)124(194)172-54-24-44-100(172)126(196)174-70-88(180)66-102(174)118(188)158-68-108(182)168-110(84-57-75-27-7-8-28-76(75)58-84)122(192)166-96(72-178)116(186)170-112(86-61-79-31-11-12-32-80(79)62-86)128(198)176-98-42-16-14-34-82(98)64-104(176)120(190)164-94(130(201)202)40-22-52-156-136(149)150/h5-12,25-32,81-104,109-112,177-180H,1-4,13-24,33-72H2,(H2,137,159)(H2,138,160)(H,157,187)(H,158,188)(H,161,183)(H,162,184)(H,163,189)(H,164,190)(H,165,191)(H,166,192)(H,167,181)(H,168,182)(H,169,185)(H,170,186)(H,199,200)(H,201,202)(H4,139,140,151)(H4,141,142,152)(H4,143,144,153)(H4,145,146,154)(H4,147,148,155)(H4,149,150,156)/t81?,82?,87-,88-,89-,90-,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101+,102+,103?,104?,109?,110?,111-,112-/m1/s1
InChIKeyUYRCOTSOPWOSJK-JXTBTVDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icatibant (HOE-140): A Selective Bradykinin B2 Receptor Antagonist for Research and Therapeutic Procurement


Icatibant (HOE-140) is a synthetic decapeptide that functions as a selective and competitive antagonist of the bradykinin B2 receptor [1]. It is distinguished from many peptidic antagonists by its resistance to degradation by peptidases, a property conferred by the incorporation of non-natural amino acids in its structure, which results in a prolonged duration of action in biological systems [2]. Icatibant is a peptidomimetic with high specificity for the B2 receptor, making it a valuable tool compound for investigating the physiological and pathological roles of bradykinin in inflammation, pain, and vascular permeability [3].

Why Icatibant (HOE-140) Cannot Be Interchanged with Other Bradykinin Antagonists


The class of bradykinin antagonists is not interchangeable due to fundamental differences in receptor subtype selectivity, species specificity, and pharmacokinetic properties that dictate their utility in specific experimental and therapeutic contexts. A critical distinction exists between antagonists of the constitutively expressed B2 receptor (e.g., Icatibant) and the inducible B1 receptor (e.g., des-Arg9-[Leu8]-BK), which mediate distinct physiological and pathophysiological processes [1]. Furthermore, significant divergence exists within the B2 antagonist class itself. Non-peptide antagonists, such as Bradyzide, exhibit marked species selectivity, demonstrating high affinity for rodent receptors but substantially lower affinity for the human ortholog, thereby limiting their translational relevance [2]. Even among human B2 antagonists, the correlation between binding affinity and functional potency can be unpredictable, as seen with compounds like CP-0597, which show high binding activity but unexpectedly low functional potency in relevant human tissue assays [3]. These variables preclude generic substitution and necessitate a precise understanding of the compound's specific quantitative profile to ensure experimental validity or therapeutic efficacy.

Quantitative Evidence Differentiating Icatibant (HOE-140) from Comparators


Receptor Affinity and Potency of Icatibant vs. CP-0597 at Human B2 Receptors

Icatibant (HOE-140) demonstrates potent and consistent antagonism at the human B2 receptor, with an IC50 of 1.07 nM and a Ki of 0.798 nM [1]. This contrasts with other selective B2 antagonists like CP-0597, which, despite high binding affinity, exhibit a significant disconnect between binding and functional activity in human tissues, showing unexpectedly low functional potency in the human ileum assay [2]. This discrepancy limits the predictive utility of binding data alone for compounds like CP-0597.

Receptor Pharmacology GPCR Antagonism Binding Assay

In Vivo Antagonism of Bradykinin-Induced Vasodilation by Icatibant

Icatibant's functional antagonism has been directly quantified in human subjects, providing a clear dose-response relationship for its primary physiological effect. Intravenous administration of Icatibant dose-dependently inhibits bradykinin-induced vasodilation in the human forearm [1]. At the highest tested dose (100 µg/kg), Icatibant reduced the vasodilatory response to bradykinin (100 ng/min) to a 48 ± 9% increase in blood flow, compared to a 238 ± 31% increase following placebo [1]. This represents a robust, quantifiable in vivo blockade of the B2 receptor.

Human Pharmacology Vascular Biology In Vivo Efficacy

Clinical Efficacy in Hereditary Angioedema: Icatibant vs. Tranexamic Acid

In the FAST-2 clinical trial, a head-to-head comparison demonstrated a substantial and statistically significant advantage for Icatibant over oral tranexamic acid in treating acute hereditary angioedema (HAE) attacks [1]. The median time to clinically significant relief of symptoms was 2.0 hours for patients treated with a single subcutaneous injection of 30 mg Icatibant, compared to 12.0 hours for those treated with oral tranexamic acid (3 g daily for 2 days) (P<0.001) [1].

Clinical Trial Hereditary Angioedema Therapeutic Efficacy

Therapeutic Utility of Icatibant in ACE Inhibitor-Induced Angioedema vs. Standard Care

Icatibant demonstrates a marked acceleration in symptom resolution in patients with ACE inhibitor-induced angioedema compared to a historical cohort treated with standard therapy (corticosteroids and antihistamines) [1]. In a case series, a single subcutaneous injection of Icatibant led to complete symptom relief at a mean time of 4.4 hours (SD 0.8 h) [1]. This contrasts sharply with the standard care group, where the mean time to complete relief of symptoms was 33 hours (SD 19.4 h) [1].

Drug-Induced Angioedema ACE Inhibitors Off-Label Use

Recommended Applications for Icatibant (HOE-140) Based on Quantitative Differentiation


Investigating Bradykinin B2 Receptor Function in Human Vascular and Tissue Models

Based on its potent and selective antagonism (IC50 1.07 nM) and validated in vivo efficacy in human vasculature (≈80% reduction in BK-induced vasodilation), Icatibant is the optimal tool for dissecting B2 receptor-mediated pathways in human ex vivo tissue baths, isolated vessel studies, and primary cell cultures. Its predictable correlation between binding and function ensures robust and interpretable results, avoiding the pitfalls observed with other B2 antagonists like CP-0597 [REFS-1, REFS-2].

Translational Research in Hereditary and Drug-Induced Angioedema

The compelling clinical data demonstrating a 6-fold faster symptom relief in HAE compared to tranexamic acid and an approximately 28-hour faster resolution in ACEi-induced angioedema compared to standard care position Icatibant as the definitive reference standard for any translational model of bradykinin-mediated angioedema. Its established clinical PK/PD profile (t½ 1.48-2.00 h after s.c. dosing) facilitates the design of dosing regimens in preclinical models aiming to mimic therapeutic conditions [REFS-1, REFS-2, REFS-3].

Use as a Reference Antagonist in Novel B2 Receptor Ligand Discovery Programs

Icatibant's well-characterized high affinity (Ki 0.798 nM), peptidase resistance, and extensive pharmacological dataset make it the ideal reference standard (positive control) in binding and functional assays during the screening and characterization of novel B2 receptor ligands. Its competitive mechanism of action provides a clear baseline against which the potency and efficacy of new chemical entities can be rigorously benchmarked, reducing assay variability and enhancing data reliability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin Antagonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.